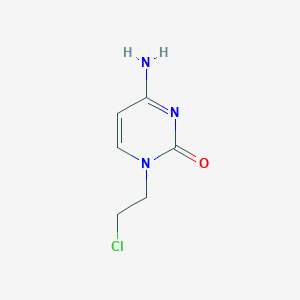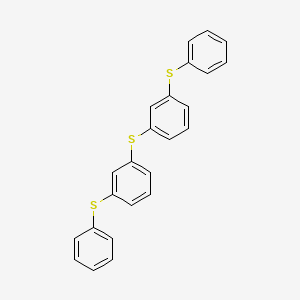
n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide is a chemical compound with the molecular formula C7H7BrN2O2 It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide typically involves the bromination of 2-pyridone followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent, and acetic anhydride or acetyl chloride for the acylation step. The reactions are usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, reduction produces de-brominated compounds, and substitution reactions result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the acetamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide can be compared with other similar compounds such as:
- N-(5-Bromo-2-methylpyridin-3-yl)acetamide
- N-(5-Bromo-1,6-dihydro-6-oxo-2-pyridinyl)acetamide
- N-(5-Bromo-2-pyridinyl)-2-(2-hydroxyphenoxy)acetamide
These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical properties and applications. This compound is unique due to its specific substitution pattern and the presence of the N-oxide group, which imparts distinct reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
705-04-4 |
|---|---|
Molekularformel |
C7H7BrN2O2 |
Molekulargewicht |
231.05 g/mol |
IUPAC-Name |
N-(5-bromo-1-hydroxypyridin-2-ylidene)acetamide |
InChI |
InChI=1S/C7H7BrN2O2/c1-5(11)9-7-3-2-6(8)4-10(7)12/h2-4,12H,1H3 |
InChI-Schlüssel |
ZOCAASIHAICVRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N=C1C=CC(=CN1O)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Bromophenoxy)propyl]piperazine](/img/structure/B8671287.png)
![[6-(Benzyloxy)naphthalen-2-yl]methanol](/img/structure/B8671289.png)


![4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzene-1-sulfonyl chloride](/img/structure/B8671311.png)
![1-[(tert-Butoxy)carbonyl]-4-cyclopentylpiperidine-4-carboxylic acid](/img/structure/B8671320.png)


![Thieno[2,3-b]pyrazin-6-amine](/img/structure/B8671348.png)




